molecular formula C16H14ClN3O B2580281 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477861-85-1

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2580281
CAS No.: 477861-85-1
M. Wt: 299.76
InChI Key: PVLOMXHKKBSQTP-UHFFFAOYSA-N
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Description

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative known for its potential therapeutic applications. Quinazoline derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound has shown binding affinity to specific receptors, influencing cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on metabolic pathways can affect the overall energy balance and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which disrupts phosphorylation events critical for signal transduction. Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in protein synthesis and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular functions, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not enhance therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The compound’s distribution can also be influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further modifications . The reaction conditions often include heating at elevated temperatures and the use of catalysts to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLOMXHKKBSQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325727
Record name 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477861-85-1
Record name 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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